Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate
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Overview
Description
Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methyl Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are crucial for binding to active sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl (5-(2-chlorophenyl)-2-furoyl)amino)acetate
Uniqueness
Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate is unique due to the presence of both a thiazole ring and a chlorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Biological Activity
Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₁H₁₄ClN₃O₂S
- Molecular Weight : 287.76 g/mol
- CAS Number : 1181458-35-4
Research indicates that thiazole derivatives, including the compound , often exhibit their biological activity through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases including cancer and glaucoma. In particular, thiazole derivatives have shown selectivity for CA IX over CA II, with IC50 values indicating potent inhibition .
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, related thiazole compounds exhibited IC50 values ranging from 0.36 to 0.86 µM against human cancer cell lines, indicating significant cytotoxicity .
Antiproliferative Assays
Table 1 summarizes the antiproliferative activity of this compound compared to other thiazole derivatives.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | SGC-7901 | TBD | Tubulin Inhibition |
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 - 0.86 | Tubulin Inhibition |
Compound X (related thiazole) | MDA-MB-231 | TBD | CA IX Inhibition |
Case Study 1: Tubulin Inhibition
In a study evaluating the efficacy of various thiazole derivatives as tubulin inhibitors, this compound was found to significantly inhibit tubulin polymerization in vitro. This was evidenced by reduced microtubule formation in treated cells compared to controls.
Case Study 2: Enzyme Selectivity
A series of thiazole derivatives were tested for their inhibitory effects on carbonic anhydrases. This compound demonstrated selectivity for CA IX with an IC50 value indicative of high potency, suggesting potential therapeutic applications in targeting tumors that overexpress this enzyme.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features:
- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Methyl Group Positioning : The positioning of methyl groups on the thiazole ring has been shown to affect the compound's ability to induce apoptosis and inhibit cell proliferation.
- Carbonyl and Amino Linkers : The carbonyl and amino linkers facilitate interactions with biological targets, influencing both potency and selectivity.
Properties
Molecular Formula |
C14H13ClN2O3S |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
methyl 2-[[5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-8-17-12(14(19)16-7-11(18)20-2)13(21-8)9-5-3-4-6-10(9)15/h3-6H,7H2,1-2H3,(H,16,19) |
InChI Key |
UOHCVVFGEBVELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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